molecular formula C14H16N2O4 B083013 N,N'-1,3-PHENYLENEBIS[3-OXOBUTYRAMIDE] CAS No. 13733-33-0

N,N'-1,3-PHENYLENEBIS[3-OXOBUTYRAMIDE]

Cat. No.: B083013
CAS No.: 13733-33-0
M. Wt: 276.29 g/mol
InChI Key: MSAABPAPRGCKNY-UHFFFAOYSA-N
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Description

Butanamide, N,N’-1,3-phenylenebis[3-oxo-] is a chemical compound with the molecular formula C14H16N2O4. It is also known by other names such as N,N’-1,3-phenylenebis(3-oxobutyramide) and 1,3-bis(acetoacetylamino)benzene . This compound is characterized by its unique structure, which includes a phenylene group flanked by two butanamide groups, each containing an oxo functional group.

Preparation Methods

The synthesis of Butanamide, N,N’-1,3-phenylenebis[3-oxo-] typically involves the reaction of 1,3-phenylenediamine with acetoacetic acid derivatives. One common method includes the reaction of 1,3-phenylenediamine with tert-butyl acetoacetate under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by removing the tert-butyl group.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Butanamide, N,N’-1,3-phenylenebis[3-oxo-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylene ring, where substituents can be introduced.

    Coupling Reactions: It can couple with diazotized compounds to form azo derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and diazotized aromatic amines for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanamide, N,N’-1,3-phenylenebis[3-oxo-] has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of organic pigments and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, N,N’-1,3-phenylenebis[3-oxo-] involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the oxo functional groups play a crucial role in its biological activity .

Comparison with Similar Compounds

Butanamide, N,N’-1,3-phenylenebis[3-oxo-] can be compared with similar compounds such as:

The uniqueness of Butanamide, N,N’-1,3-phenylenebis[3-oxo-] lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-oxo-N-[3-(3-oxobutanoylamino)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)6-13(19)15-11-4-3-5-12(8-11)16-14(20)7-10(2)18/h3-5,8H,6-7H2,1-2H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAABPAPRGCKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065602
Record name Butanamide, N,N'-1,3-phenylenebis[3-oxo-
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Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13733-33-0
Record name N,N′-1,3-Phenylenebis[3-oxobutanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13733-33-0
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Record name 3'-Acetoacetamidoacetoacetanilide
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Record name 3'-Acetoacetamidoacetoacetanilide
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Record name Butanamide, N,N'-1,3-phenylenebis[3-oxo-
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Record name Butanamide, N,N'-1,3-phenylenebis[3-oxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-1,3-phenylenebis[3-oxobutyramide]
Source European Chemicals Agency (ECHA)
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Record name 3'-ACETOACETAMIDOACETOACETANILIDE
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Synthesis routes and methods

Procedure details

The process of the invention for the preparation of compounds of formula I wherein R' is ##STR11## comprises reacting diketene with m-phenylenediamine to obtain m-(acetylacetamido)-acetylacetanilide which is reacted with methyl orthoformate and then heated to obtain m-(3'-methoxycrotonylamino)-3 -methoxy-crotonanilide.
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